molecular formula C29H30F2N4O2 B10771056 2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

Cat. No.: B10771056
M. Wt: 504.6 g/mol
InChI Key: ZKIQFLSGMMYCGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID15664838C18” involves a multi-step process starting with the preparation of the isoindoline core. The key steps include:

    Formation of the Isoindoline Core: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Industrial Production Methods: In an industrial setting, the production of “PMID15664838C18” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: “PMID15664838C18” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

“PMID15664838C18” has a broad range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting prolyl dipeptidase DPP8, which is involved in various biological processes.

    Medicine: Explored for its potential therapeutic applications in treating diseases where DPP8 inhibition is beneficial, such as certain cancers and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of “PMID15664838C18” involves the selective inhibition of prolyl dipeptidase DPP8. This enzyme plays a crucial role in the regulation of various biological processes, including immune response and cell proliferation. By inhibiting DPP8, “PMID15664838C18” can modulate these processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • GTPL6536
  • BDBM12195

Comparison: “PMID15664838C18” is unique in its high selectivity and potency for inhibiting prolyl dipeptidase DPP8 compared to similar compounds like GTPL6536 and BDBM12195. This selectivity makes it a promising candidate for therapeutic applications where precise targeting of DPP8 is required .

Properties

Molecular Formula

C29H30F2N4O2

Molecular Weight

504.6 g/mol

IUPAC Name

2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

InChI

InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2

InChI Key

ZKIQFLSGMMYCGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N

Origin of Product

United States

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